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Compound of Interest

Compound Name: dodecane-2,11-dione
CAS No.: 7029-09-6
Cat. No.: B1594087
Get Quote
. J

CAS Registry Number: 7029-09-6 Molecular Formula:
Molecular Weight: 198.30 g/mol IUPAC Name: Dodecane-2,11-dione

Executive Summary & Structural Logic

Dodecane-2,11-dione is a symmetric, linear diketone characterized by terminal methyl ketone
motifs separated by an octamethylene spacer. Its spectroscopic signature is defined by the
high symmetry of the molecule (

effective symmetry in solution), resulting in simplified NMR spectra where signals from the C1-
C6 segment overlap perfectly with the C12-C7 segment.

Applications:

o Polymer Chemistry: Precursor for synthesizing specialized polyamines or macrocyclic musk
compounds via reductive amination or intramolecular aldol condensation.[1]

* Metabolic Standards: Used as a reference standard in the analysis of fatty acid oxidation
disorders (omega-oxidation pathways).
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Structural Analysis Diagram

The following diagram illustrates the chemical symmetry and the carbon numbering scheme
used for spectral assignment.
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Caption: Structural connectivity emphasizing the C2/C11 symmetry axis.

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically prepared via Wacker Oxidation of dodeca-
1,11-diene or Grignard addition to sebaconitrile. Impurities from these routes (e.g., unreacted
alkenes or mono-ketones) can introduce artifacts.

Standard Protocol: Sample Preparation for Analysis

* NMR: Dissolve 10-15 mg of analyte in 0.6 mL of Chloroform-d (

) containing 0.03% TMS as an internal standard. Filter through a glass wool plug to remove
particulate suspension.[1]

e GC-MS: Dilute to 100 ppm in Dichloromethane (DCM). Use a split injection ratio of 20:1 to
prevent detector saturation.
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e IR: Prepare a thin liquid film between NacCl plates (neat) or use an ATR (Attenuated Total

Reflectance) crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the molecule's symmetry. The integration values in the proton spectrum
are critical for confirming the diketone structure over a mono-ketone impurity.

H NMR Data (400 MHz, )
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Mechanistic Insight: The triplet at 2.41 ppm is the diagnostic signal for the methylene group
alpha to the ketone. A shift to ~2.9 ppm would indicate an acid chloride impurity (sebacoyl
chloride), while a shift to ~3.6 ppm would indicate a primary alcohol.

C NMR Data (100 MHz, )
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Mass Spectrometry (EI-MS)

The Electron Impact (70 eV) mass spectrum is dominated by fragmentation characteristic of
linear methyl ketones: Alpha-cleavage and the McLafferty Rearrangement.

Fragmentation Pathway Diagram
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Caption: Primary fragmentation pathways yielding diagnostic ions m/z 43 and 58.

Key Diagnostic lons[1]
e m/z 43 (Base Peak, 100%): The acylium ion (
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). This is the hallmark of a methyl ketone.
e m/z 58 (Strong, ~40-60%): The McLafferty rearrangement product (
). This confirms the presence of a
-hydrogen available for transfer (requires a chain length
carbons attached to the carbonyl).

e m/z 198 (Molecular lon, <5%): Often weak in aliphatic ketones due to rapid fragmentation.

e m/z 71, 85: Alkyl fragments from the hydrocarbon chain cleavage.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group identity without ambiguity.
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o Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds. (Standard text for interpretation of McLafferty and Alpha-cleavage mechanisms
in ketones).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H20, predicted) (NP0323175) [np-mrd.org]
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dione]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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